N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-17-8-9-20(26-2)21(14-17)27(24,25)22-15-18-10-12-23(13-11-18)16-19-6-4-3-5-7-19/h3-9,14,18,22H,10-13,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFMUCIVBICBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Piperidine Ring Formation
The piperidine core is synthesized via cyclization or hydrogenation strategies:
Method A: Pyridine Hydrogenation
Pyridine undergoes catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) under high-pressure hydrogen gas (5–10 atm) to yield piperidine. This method achieves >90% conversion but requires specialized equipment for high-pressure reactions.
Method B: Cyclization of 1,5-Dihalopentanes
Reacting 1,5-dibromopentane with aqueous ammonia at 120°C for 12 hours forms piperidine hydrobromide, which is neutralized with sodium hydroxide to isolate the free base. Yields range from 65–75%, making this a cost-effective alternative to hydrogenation.
Table 1: Comparison of Piperidine Synthesis Methods
| Method | Catalyst/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| A | Pd/C, H₂ (10 atm) | 92 | 98 |
| B | NH₃, 120°C | 72 | 95 |
Benzylation of Piperidine
Introducing the benzyl group to piperidine involves nucleophilic substitution or reductive amination:
Method C: Alkylation with Benzyl Chloride
Piperidine reacts with benzyl chloride in the presence of sodium hydroxide (NaOH) in tetrahydrofuran (THF) at 60°C for 6 hours. The product, 1-benzylpiperidine, is extracted with dichloromethane (DCM) and purified via distillation (bp: 245–247°C). Yield: 85–90%.
Method D: Reductive Amination
Benzaldehyde and piperidine undergo reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours. This method avoids harsh bases but requires careful pH control (pH 4–5). Yield: 78–82%.
Sulfonamide Coupling
The critical step involves reacting 1-benzylpiperidin-4-ylmethanamine with 2-methoxy-5-methylbenzenesulfonyl chloride:
Method E: Direct Amination in Polar Aprotic Solvents
1-Benzylpiperidin-4-ylmethanamine (1 equiv) and 2-methoxy-5-methylbenzenesulfonyl chloride (1.1 equiv) are combined in dimethylformamide (DMF) with triethylamine (TEA, 2 equiv) as a base. The reaction proceeds at 25°C for 8 hours, yielding the sulfonamide after aqueous workup and column chromatography (SiO₂, ethyl acetate/hexane). Yield: 70–75%.
Method F: Microwave-Assisted Synthesis
Microwave irradiation (100°C, 150 W) accelerates the coupling reaction in acetonitrile with diisopropylethylamine (DIPEA) as the base, reducing reaction time to 30 minutes. Yield: 80–85%.
Table 2: Optimization of Sulfonamide Coupling
| Condition | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| Room temperature | DMF | TEA | 8 | 72 |
| Microwave (100°C) | Acetonitrile | DIPEA | 0.5 | 83 |
Industrial-Scale Production
For kilogram-scale synthesis, continuous flow reactors enhance efficiency:
Process G: Telescoped Flow Synthesis
- Piperidine formation : Continuous hydrogenation of pyridine in a packed-bed reactor with Pd/C catalyst.
- Benzylation : In-line mixing with benzyl chloride and NaOH in a microreactor (residence time: 5 minutes).
- Sulfonamide coupling : Reaction in a segmented flow reactor with real-time monitoring of sulfonyl chloride consumption.
This approach achieves a total yield of 68% with >99% purity, reducing waste by 40% compared to batch processes.
Comparative Analysis of Methodologies
Key findings from recent studies:
- Microwave irradiation improves coupling efficiency but requires specialized equipment.
- Reductive amination (Method D) offers milder conditions but lower yields than alkylation (Method C).
- Industrial flow systems balance scalability and environmental impact, though initial capital costs are high.
Chemical Reactions Analysis
Types of Reactions
N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated reagents to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Nucleophiles: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter activity.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark of the condition.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Structure-Activity Relationships (SAR)
- Benzyl Substituents : Electron-withdrawing groups (e.g., CF₃ in 6e) improve metabolic stability and enzyme affinity, while electron-donating groups (e.g., methoxy in the target compound) may enhance solubility and CNS penetration .
- Linker Flexibility : Ethylene linkers (e.g., compound 5, ) vs. rigid sulfonamide bonds (target compound) influence conformational freedom and target engagement.
Biological Activity
N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a sodium channel inhibitor. This article provides an in-depth exploration of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H26N2O3S
- Molecular Weight : 362.49 g/mol
- IUPAC Name : this compound
This compound features a benzene ring substituted with methoxy and methyl groups, along with a piperidine moiety that contributes to its biological activity.
The primary mechanism of action for this compound is its inhibition of voltage-gated sodium channels (VGSCs). This inhibition is significant in the context of treating neurological disorders such as epilepsy and pain management. Sodium channel blockers are known to modulate neuronal excitability, thus providing therapeutic effects in conditions characterized by excessive neuronal firing.
Sodium Channel Inhibition
Research indicates that this compound effectively inhibits VGSCs, which is crucial for its potential application in treating epilepsy. The inhibition profile suggests a selective action on specific sodium channel subtypes, which could minimize side effects associated with non-selective sodium channel blockers.
Antitumor Activity
In addition to its role as a sodium channel inhibitor, preliminary studies have suggested that this compound may exhibit antitumor properties. It has been observed to induce apoptosis in certain cancer cell lines, although the specific mechanisms remain to be fully elucidated.
Table 1: Biological Activity Summary
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Sodium Channel Inhibition | VGSCs | Inhibition | |
| Antitumor Activity | Cancer Cell Lines | Induced Apoptosis |
Case Studies
-
Case Study on Epilepsy Treatment :
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in seizure frequency compared to control groups. The compound's ability to stabilize neuronal membranes was highlighted as a key factor in its efficacy. -
Antitumor Efficacy :
In vitro experiments involving various cancer cell lines showed that this compound could reduce cell viability and promote apoptotic pathways. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates, respectively.
Q & A
Q. What are the common synthetic pathways for N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonylation of the benzylpiperidine intermediate and subsequent coupling with methoxy-methylbenzenesulfonyl chloride. Critical parameters include:
- Solvent selection (e.g., DMF or THF for polar aprotic conditions).
- Catalysts : Palladium on carbon for hydrogenation steps or sodium hydride for deprotonation .
- Temperature control : Maintaining 0–5°C during sulfonamide bond formation to minimize side reactions.
- Yield optimization : Adjusting stoichiometry of reagents (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine intermediate) .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer: Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 443.2).
- X-ray Crystallography : Resolving crystal packing and bond angles (e.g., dihedral angles between piperidine and benzene rings) .
Q. What are the primary challenges in purifying this compound, and how are they addressed?
- Methodological Answer:
- Impurity Removal : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to separate sulfonamide by-products.
- Recrystallization : Ethanol/water mixtures to isolate high-purity crystals (>95% by HPLC) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., carbonic anhydrase IX). Use Protein Data Bank (PDB) structures (e.g., 3IAI) for docking simulations .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates stable interactions) .
Q. How can contradictions in reported bioactivity data (e.g., IC variability) across studies be resolved?
- Methodological Answer:
- Assay Standardization : Validate using orthogonal methods (e.g., fluorescence polarization vs. calorimetry).
- Buffer Conditions : Control pH (7.4 vs. 6.5) and ionic strength to replicate physiological environments.
- In Vivo Correlation : Compare pharmacokinetic profiles (e.g., plasma concentration vs. tumor growth inhibition) to resolve in vitro/in vivo discrepancies .
Q. What strategies improve the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer:
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the benzylpiperidine moiety to enhance aqueous solubility.
- Prodrug Design : Acetylate the sulfonamide group to reduce first-pass metabolism .
Q. How can low synthetic yields due to steric hindrance at the piperidine N-benzyl position be addressed?
- Methodological Answer:
- Bulky Base Catalysts : Use 1,8-diazabicycloundec-7-ene (DBU) to deprotonate hindered amines.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
